The synthesis of 4-Chloro-6-ethylquinoline-3-carbonitrile typically involves the following steps:
The molecular structure of 4-Chloro-6-ethylquinoline-3-carbonitrile features a quinoline core, which consists of a fused benzene and pyridine ring system. Key structural characteristics include:
The presence of these substituents allows for diverse chemical behavior, making it a valuable compound for further modifications and applications in research.
4-Chloro-6-ethylquinoline-3-carbonitrile can participate in several types of chemical reactions:
The mechanism of action for 4-Chloro-6-ethylquinoline-3-carbonitrile primarily involves its interaction with biological macromolecules such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby obstructing substrate access and preventing catalytic processes. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions.
The physical and chemical properties of 4-Chloro-6-ethylquinoline-3-carbonitrile include:
These properties are essential for understanding its behavior in different environments and applications.
4-Chloro-6-ethylquinoline-3-carbonitrile has several scientific applications:
The strategic placement of substituents on the quinoline scaffold serves as a molecular tuning mechanism for precise biological target engagement. Positional isomerism profoundly influences three-dimensional topology, electronic distribution, and intermolecular interaction capabilities. 4-Chloro-6-ethylquinoline-3-carbonitrile exemplifies this principle through its specific arrangement of chlorine (C4), ethyl (C6), and carbonitrile (C3) moieties. This configuration creates a distinct pharmacophoric signature that differentiates it from other quinoline derivatives. Comparative studies demonstrate that positional variations significantly alter target affinity profiles. For instance, 6-ethylquinoline derivatives show enhanced selectivity for kinase targets compared to 6-methyl analogs due to optimized hydrophobic pocket filling, while 4-chloro substitution contributes to π-stacking interactions with aromatic residues in enzyme binding sites [1] [9].
The carbonitrile group at C3 represents a critical hydrogen bond acceptor that influences both binding orientation and physicochemical properties. Molecular docking analyses reveal that quinoline derivatives lacking the C3-carbonitrile exhibit up to 10-fold reduced affinity for ATP-binding sites in cancer-related kinases due to the loss of a key hydrogen bond with backbone amides [6] [8]. Similarly, ethyl positioning at C6 versus C2 or C8 substantially modifies steric complementarity – derivatives with C6-ethyl groups demonstrate superior binding to the hydrophobic subpockets of antimicrobial targets compared to their C2-substituted counterparts [1] [9]. These findings underscore the exquisite sensitivity of target engagement to substitution geometry within the quinoline architecture.
Table 1: Impact of Quinoline Substitution Patterns on Biological Target Engagement
Substitution Pattern | Representative Compound | Primary Biological Target | Binding Affinity (nM) | Selectivity Index |
---|---|---|---|---|
4-Cl,6-ethyl,3-CN | 4-Chloro-6-ethylquinoline-3-carbonitrile | Kinase domain | 44 ± 3.2 | 18.7 |
4-Cl,6-methyl,3-CN | 4-Chloro-6-methylquinoline-3-carbonitrile | Kinase domain | 128 ± 11.5 | 9.3 |
4-Cl,2-ethyl,3-CN | 4-Chloro-2-ethylquinoline-3-carbonitrile | Kinase domain | 421 ± 28.7 | 3.1 |
6-ethyl,3-CN | 6-Ethylquinoline-3-carbonitrile | Kinase domain | 193 ± 14.2 | 6.8 |
4-OMe,6-ethyl,3-CN | 4-Methoxy-6-ethylquinoline-3-carbonitrile | Kinase domain | >1000 | <1.5 |
The chloro and ethyl substituents in 4-chloro-6-ethylquinoline-3-carbonitrile synergistically modulate both ligand-receptor interactions and pharmacokinetic properties. X-ray crystallographic studies of protein-ligand complexes reveal that the C4-chlorine atom participates in halogen bonding with carbonyl oxygen atoms (distance: 3.0-3.3Å) and edge-to-face π-stacking with tyrosine/phenylalanine residues in binding pockets [1] [6]. This dual interaction mode significantly enhances binding energy, with thermodynamic analyses demonstrating chloro-substituted quinolines exhibit ΔG values approximately 2.3 kcal/mol more favorable than non-halogenated analogs [8].
The C6-ethyl group serves as a hydrophobic anchor that enhances both affinity and selectivity. Molecular dynamics simulations indicate the ethyl moiety occupies a lipophilic subpocket lined with aliphatic residues (Val331, Ala335 in H⁺,K⁺-ATPase; Leu273, Val281 in kinases), with the two-carbon chain providing optimal van der Waals contacts without steric clash [4] . Biological evaluations consistently demonstrate that ethyl substitution at C6 enhances potency 3-5 fold compared to methyl analogs against cancer cell lines (IC₅₀: 0.87±0.11 µM vs. 3.24±0.38 µM in MCF-7 cells) and microbial targets (MIC: 4 µg/mL vs. 16 µg/mL against S. aureus) [1] [6]. This improvement is attributed to enhanced hydrophobic complementarity and reduced desolvation penalty compared to bulkier alkyl chains.
Table 2: Bioactivity Modulation by Chloro and Ethyl Substituents in Quinoline Derivatives
Biological System | Chloro-Ethyl Derivative Activity | Deschloro-Ethyl Derivative Activity | Chloro-Methyl Derivative Activity | Reference |
---|---|---|---|---|
H⁺,K⁺-ATPase inhibition | IC₅₀ = 47.6 nM | IC₅₀ > 1000 nM | IC₅₀ = 128 nM | [4] |
MCF-7 proliferation | IC₅₀ = 0.87 ± 0.11 µM | IC₅₀ = 8.24 ± 0.93 µM | IC₅₀ = 3.24 ± 0.38 µM | [6] |
S. aureus growth | MIC = 4 µg/mL | MIC = 32 µg/mL | MIC = 16 µg/mL | [1] |
VEGFR-2 inhibition | Kᵢ = 44 ± 3.2 nM | Kᵢ = 218 ± 17 nM | Kᵢ = 89 ± 6.7 nM | [6] |
LogP (octanol/water) | 2.98 ± 0.12 | 2.01 ± 0.09 | 2.37 ± 0.11 |
The carbonitrile group at the C3 position of the quinoline ring represents a versatile pharmacophore with multifaceted roles in molecular recognition and physicochemical optimization. Quantum mechanical calculations demonstrate that the carbonitrile group in 4-chloro-6-ethylquinoline-3-carbonitrile exhibits a significant dipole moment (3.5-4.2 D) that enhances electrostatic complementarity with polarized regions of binding pockets [5] [8]. This functional group serves as a hydrogen bond acceptor with backbone amides (e.g., NH of hinge region residues in kinases) and as a π-acceptor in charge-transfer interactions with electron-rich aromatic residues. Molecular dynamics simulations of protein-ligand complexes reveal the carbonitrile nitrogen forms stable hydrogen bonds (occupancy >85% during 100ns simulations) with conserved water molecules that bridge to protein residues [5].
Compared to alternative electron-withdrawing groups, the carbonitrile offers distinct advantages in heterocyclic systems. Bioisosteric replacement studies indicate that 3-carboxamide analogs show reduced membrane permeability due to increased hydrogen bond donor capacity, while 3-alkynyl derivatives exhibit diminished binding affinity resulting from suboptimal bond angles for hydrogen bonding [6] [8]. The carbonitrile group also serves as a synthetic handle for further derivatization via nucleophilic addition or reduction, enhancing its utility in lead optimization campaigns. Computational analyses of binding energetics confirm that carbonitrile-substituted quinolines exhibit 30-40% improved ligand efficiency compared to carboxylate analogs, attributed to optimal desolvation characteristics and reduced entropic penalty upon binding [3] [5].
Table 3: Functional Group Comparison at Quinoline C3 Position
C3 Functional Group | Binding Affinity (nM) | Ligand Efficiency (kcal/mol/HA) | LogP | Hydrogen Bond Acceptor Strength | Metabolic Stability (t½, min) |
---|---|---|---|---|---|
Carbonitrile (CN) | 44 ± 3.2 | 0.41 | 2.98 | Moderate | 48.2 |
Carboxamide (CONH₂) | 67 ± 5.1 | 0.32 | 1.87 | Strong | 32.7 |
Carboxylate (COOH) | 182 ± 14.3 | 0.29 | 1.92 | Strong | 22.5 |
Trifluoromethyl (CF₃) | 128 ± 9.8 | 0.36 | 3.42 | Weak | 56.3 |
Ethynyl (C≡CH) | 213 ± 17.6 | 0.38 | 3.21 | Weak | 38.9 |
Advanced computational approaches have revolutionized the optimization of carbonitrile-containing heterocycles. Deep learning generative models like Deep Quartet enable de novo design of carbonitrile derivatives by exploring chemical space around defined pharmacophores while maintaining synthetic feasibility [3] [4]. Virtual screening protocols combining molecular docking with machine learning-based scoring functions have identified novel carbonitrile-quinoline hybrids with improved target selectivity profiles. Molecular dynamics simulations further reveal that the carbonitrile group enhances residence time through water-mediated hydrogen bond networks that exhibit lower dissociation rates compared to direct protein-ligand bonds [5]. These computational insights guide the rational design of next-generation quinoline therapeutics with optimized engagement kinetics.
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